molecular formula C17H16Br2ClN5O2 B038112 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride CAS No. 111218-74-7

1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride

Cat. No. B038112
M. Wt: 517.6 g/mol
InChI Key: MQRZVBWLTDCEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, commonly known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential use in cancer treatment and other medical applications.

Mechanism Of Action

AG-1478 works by binding to the ATP-binding site of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which prevents the receptor from activating downstream signaling pathways that are involved in cell growth and survival. This inhibition ultimately leads to the death of cancer cells and the reduction of tumor growth.

Biochemical And Physiological Effects

In addition to its anti-cancer effects, AG-1478 has been shown to have other biochemical and physiological effects. It has been found to decrease the expression of inflammatory cytokines and to reduce the severity of allergic reactions. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of AG-1478 is its specificity for 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on AG-1478. One area of interest is the development of more potent and selective inhibitors of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride that can overcome resistance to current therapies. Another area of research is the investigation of the potential use of AG-1478 in combination with other drugs or therapies to enhance its anti-cancer effects. Finally, there is also interest in exploring the potential use of AG-1478 in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory conditions.

Synthesis Methods

AG-1478 can be synthesized through a multi-step process that involves the reaction of 6,8-dibromo-2-(4-nitrophenyl)quinazoline with 4-(2-furanylcarbonyl)piperazine in the presence of a reducing agent. The resulting intermediate is then treated with hydrochloric acid to yield AG-1478 in its hydrochloride salt form.

Scientific Research Applications

AG-1478 has been widely used in scientific research to study the role of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which is often overexpressed in many types of cancer.

properties

CAS RN

111218-74-7

Product Name

1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride

Molecular Formula

C17H16Br2ClN5O2

Molecular Weight

517.6 g/mol

IUPAC Name

[4-(4-amino-6,8-dibromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride

InChI

InChI=1S/C17H15Br2N5O2.ClH/c18-10-8-11-14(12(19)9-10)21-17(22-15(11)20)24-5-3-23(4-6-24)16(25)13-2-1-7-26-13;/h1-2,7-9H,3-6H2,(H2,20,21,22);1H

InChI Key

MQRZVBWLTDCEQZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl

Other CAS RN

111218-74-7

synonyms

1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride

Origin of Product

United States

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